Product packaging for BMS-903452(Cat. No.:CAS No. 1339944-47-6)

BMS-903452

Cat. No.: B606266
CAS No.: 1339944-47-6
M. Wt: 513.4 g/mol
InChI Key: OGIAVRWXUPYGGC-UHFFFAOYSA-N
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Description

Significance of GPR119 as a Therapeutic Target in Type 2 Diabetes Mellitus Research

GPR119 is recognized as a significant therapeutic target for T2DM due to its dual mechanism of action that addresses key aspects of the disease. medkoo.comacs.org Activation of GPR119 has been shown to stimulate glucose-dependent insulin (B600854) secretion directly from pancreatic β-cells and to promote the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gastrointestinal tract. medkoo.comacs.org This dual action is particularly attractive as it mimics and enhances the body's natural glucose regulatory processes. researchgate.net The potential for oral administration of small molecule GPR119 agonists to improve glucose tolerance has generated considerable interest in their development as a new class of treatment for T2DM. nih.gov

Overview of GPR119 Biology and Physiological Role in Glucose Homeostasis

GPR119 is a class A (rhodopsin-like) G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. researchgate.netnih.gov Its activation is linked to the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). researchgate.net This rise in cAMP potentiates glucose-stimulated insulin secretion from β-cells. researchgate.net In the intestine, GPR119 activation stimulates the release of incretin hormones like GLP-1 and glucose-dependent insulinotropic peptide (GIP). researchgate.netnih.gov These incretins, in turn, act on β-cells to further enhance insulin secretion, creating an indirect pathway for glucose control. researchgate.net This physiological role in modulating both insulin and incretin secretion underscores the importance of GPR119 in maintaining glucose homeostasis. biomolther.orgjst.go.jp

Historical Development and Evolution of Small Molecule GPR119 Agonists in Drug Discovery

The discovery of GPR119 as a potential drug target for T2DM spurred significant research efforts to identify and develop small molecule agonists. nih.gov Initial research with prototype synthetic agonists established the receptor's role in metabolic homeostasis. rsc.org Pharmaceutical companies, including Arena Pharmaceuticals, Prosidion, Astellas, Bristol-Myers Squibb, and GlaxoSmithKline, have developed various novel small-molecule GPR119 agonists. rsc.orgnih.gov While numerous compounds have been synthesized and some have advanced to clinical trials, such as AR231453, MBX-2982, and BMS-903452, the translation of promising preclinical results in rodent models to significant efficacy in human trials has been challenging. researchgate.nettaylorandfrancis.comnih.gov Many clinical trials have been discontinued (B1498344) due to a lack of sustained glucose-lowering effects. nih.govkcl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19Cl2FN4O4S B606266 BMS-903452 CAS No. 1339944-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1339944-47-6

Molecular Formula

C21H19Cl2FN4O4S

Molecular Weight

513.4 g/mol

IUPAC Name

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one

InChI

InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3

InChI Key

OGIAVRWXUPYGGC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-903452;  BMS 903452;  BMS903452.

Origin of Product

United States

Discovery and Medicinal Chemistry of Bms 903452

Initial Lead Identification and Derivatization Strategies for GPR119 Agonism

The journey to identify small molecule agonists of GPR119 began with a dual approach involving a high-throughput screen (HTS) of the corporate compound library and pharmacophore modeling. acs.orgacs.org The pharmacophore models were based on GPR119 agonists that had been previously disclosed by other pharmaceutical companies. acs.org This initial screening and modeling effort led to the identification of a promising lead series characterized by a pyridone core.

The first active compound from this series was a methylene (B1212753) piperidine (B6355638) analog, which served as the foundational lead molecule. acs.orgacs.org Efforts were then concentrated on enhancing the in vitro potency of this initial hit. The primary derivatization strategy involved the systematic modification of the linker connecting the pyridone core to a piperidine ring and alterations to the substituent on the piperidine nitrogen. researchgate.netacs.org This focused approach aimed to optimize the compound's interaction with the GPR119 receptor, thereby improving its agonistic activity.

Structure-Activity Relationship (SAR) Investigations of Pyridone-Containing GPR119 Agonists

Following the identification of the pyridone-based lead, extensive structure-activity relationship (SAR) studies were undertaken to refine the molecule's properties. These investigations were crucial in transforming the initial micromolar lead into a nanomolar clinical candidate. acs.org

Elucidation of Key Pharmacophores and Their Contributions to Agonistic Activity

The SAR studies successfully delineated three key pharmacophoric regions essential for potent GPR119 agonism within this chemical series:

The "left-hand" aryl group: This region, attached to the pyridone nitrogen, was found to be critical for activity. A 2-fluoro-4-(methylsulfonyl)phenyl group was identified as the optimal substituent for this position, providing a significant boost in potency. researchgate.netjchemrev.com

The central pyridone core: The pyridone ring itself serves as a crucial scaffold for orienting the other pharmacophoric elements. researchgate.netrsc.org A chloro-substituent at the 5-position of the pyridone ring was incorporated into the final structure of BMS-903452. researchgate.net

The "right-hand" piperidine N-capping group: The substituent on the piperidine nitrogen plays a vital role in receptor engagement. A 5-chloropyrimidin-2-yl group was determined to be the most effective cap, contributing significantly to the high affinity of the molecule for the GPR119 receptor. researchgate.netacs.org The removal of a methylene group between the piperidine ring and the ether linkage to the pyridone core also proved to be a key optimization, leading to a direct piperidin-4-yloxy linkage that enhanced potency. acs.org

Impact of Substituent Modifications on Receptor Potency and Selectivity

Systematic modifications of the lead structure provided clear insights into the structural requirements for GPR119 agonism.

Linker and Heterocycle Modifications: Initial efforts focused on the linker between the pyridone oxygen and the piperidine ring. Removing the methylene bridge from the initial lead (Compound 6) to create a direct ether linkage (Compound 5) resulted in a notable improvement in potency. acs.org Exploration of the nitrogen-containing heterocycle itself showed that four- or five-membered rings led to inactive compounds, while a seven-membered azepine ring had potency similar to the initial six-membered piperidine lead. acs.org This confirmed that a piperidine ring was the optimal heterocycle for this position.

Table 1: In Vitro Activity of Linker Analogs

Compound Linker Modification hGPR119 EC50 (µM)
6 -O-CH2-Piperidine 1.3
5 -O-Piperidine 0.53
7 -O-CH2-Azetidine >20
8 -O-CH2-Pyrrolidine >20
11 -O-CH2-Azepine 1.3

Data sourced from the Journal of Medicinal Chemistry, 2014. acs.org

Piperidine N-Cap Modifications: The substituent on the piperidine nitrogen was found to be a major determinant of potency. Replacing an initial cyclohexyl group with various aromatic and heteroaromatic rings was explored. A significant breakthrough was achieved when a pyrimidine (B1678525) ring was introduced, which doubled the potency compared to a simple phenyl or pyridine (B92270) ring. acs.org Further optimization of the pyrimidine substitution pattern was critical, with investigations into different isomers revealing that the 5-chloropyrimidin-2-yl group (as seen in Compound 29) provided the best combination of potency and metabolic stability. acs.org

Table 2: In Vitro Activity of Piperidine N-Cap Analogs

Compound R Group on Piperidine Nitrogen hGPR119 EC50 (µM)
16 Cyclohexyl 0.26
17 Pyrimidine 0.13
18 Pyridine 0.28
29 5-Chloropyrimidine 0.029

Data sourced from the Journal of Medicinal Chemistry, 2014. acs.org

Table 3: In Vitro Activity and Solubility of Aryl Group Analogs

Compound Aryl Group (on Pyridone N) hGPR119 EC50 (nM) Solubility (µg/mL)
42 (this compound) 2-fluoro-4-(methylsulfonyl)phenyl 14 >20
38 4-(methylsulfonyl)phenyl 14 <0.1

Data sourced from the Journal of Medicinal Chemistry, 2014. acs.org

Exploration of Bioisosteric Replacements in Core Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry to improve molecular properties while retaining desired biological activity. semanticscholar.orgnih.gov In the development of this compound, this principle was applied effectively. The most impactful bioisosteric replacement was swapping the original cyclohexyl "capping" group on the piperidine nitrogen for a pyrimidine ring. acs.org While not identical in shape, the pyrimidine ring mimics the electronic and hydrogen-bonding properties of the previous ether-containing caps, leading to a significant improvement in potency. acs.org This "scaffold hopping" from a carbocyclic to a heterocyclic system was a pivotal step in the optimization process. u-strasbg.fr Other GPR119 agonist discovery programs have also successfully utilized bioisosteric replacement, for example, by replacing core structures with scaffolds like thieno[3,2-d]pyrimidine, demonstrating the broad utility of this approach in the field. researchgate.net

Synthetic Methodologies for this compound and Analogues

The successful development of a clinical candidate relies on the ability to produce the molecule and its analogues efficiently.

Development of Efficient Synthetic Pathways

An efficient and convergent synthetic route was developed for this compound and its analogues, allowing for the rapid generation of compounds for SAR studies. The synthesis involves the assembly of three key fragments. A representative pathway involves the coupling of 1-(5-chloropyrimidin-2-yl)piperidin-4-ol (B1509843) with 5-chloro-4-fluoropyridin-2(1H)-one via a nucleophilic aromatic substitution (SNAr) reaction. The resulting intermediate is then coupled with a substituted arylboronic acid, such as (2-fluoro-4-(methylsulfonyl)phenyl)boronic acid, under Chan-Lam coupling conditions to furnish the final product, this compound. acs.org This modular approach provided the flexibility needed to explore a wide range of substituents in all three key regions of the molecule during the lead optimization phase. acs.orgnih.gov

Stereochemical Considerations in the Synthesis of Related Compounds

In the pursuit of novel GPR119 agonists, researchers have explored the replacement of the piperidine core with various conformationally restricted azabicyclic fragments. gtp-binding-protein-fragment.com The synthesis of these fragments often results in mixtures of stereoisomers, necessitating careful separation and characterization to identify the most active conformation.

One such approach involved the synthesis of azabicyclic intermediates, which began with a Diels-Alder reaction of cyclopentadiene, ammonium (B1175870) chloride, and formaldehyde (B43269) to produce an alkene. gtp-binding-protein-fragment.com This was followed by Boc protection and a hydroboration-oxidation reaction, which yielded a mixture of alcohol intermediates. gtp-binding-protein-fragment.com Subsequent reduction of a ketone intermediate, derived from the aza Diels-Alder reaction, with sodium borohydride (B1222165) (NaBH₄) produced a mixture of alcohol stereoisomers. gtp-binding-protein-fragment.com

The stereochemistry of these intermediates was determined using ¹H NMR spectroscopy, where the splitting patterns of methyne protons adjacent to nitrogen or oxygen atoms in the bicyclic system were indicative of their relative orientation. gtp-binding-protein-fragment.com

For example, the reduction of a ketone intermediate yielded a mixture of two alcohol stereoisomers in a 1.2:1 ratio. gtp-binding-protein-fragment.com These isomers could then be used in subsequent steps, such as reductive amination, to produce the final amine products with defined stereochemistry. gtp-binding-protein-fragment.com The careful control and characterization of these stereocenters were essential for understanding the structure-activity relationships within this class of GPR119 agonists.

Table 1: Synthesis of Azabicyclic Intermediates for GPR119 Agonists

Step Reactants Reagents/Conditions Product(s) Observations Reference
1 Cyclopentadiene, Ammonium Chloride, Formaldehyde Water Alkene intermediate Diels-Alder reaction gtp-binding-protein-fragment.com
2 Alkene intermediate Boc anhydride Boc-protected alkene Protection of the amine gtp-binding-protein-fragment.com
3 Boc-protected alkene Hydroboration-oxidation Mixture of alcohol intermediates Introduction of hydroxyl group gtp-binding-protein-fragment.com

Molecular and Cellular Pharmacology of Bms 903452

GPR119 Receptor Engagement and Activation Profiling

The interaction of BMS-903452 with the GPR119 receptor has been characterized through comprehensive in vitro studies to determine its binding affinity and functional potency as an agonist.

This compound has been identified as a high-affinity ligand for the GPR119 receptor. While specific binding affinity values (Kᵢ) are detailed in dedicated medicinal chemistry literature, the compound was developed through optimization studies that confirmed its potent engagement with the target receptor. acs.org This high-potency binding is a prerequisite for its subsequent activation of the receptor at low nanomolar concentrations.

GPR119 is canonically coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net this compound functions as a potent agonist, effectively triggering this downstream signaling cascade. In vitro cell-based assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR119 have been used to quantify this effect. nih.govbiomolther.org The potency of GPR119 agonists is typically measured by determining the half-maximal effective concentration (EC₅₀) for cAMP accumulation. nih.govbiomolther.org

Table 1: GPR119 Agonist Activity of this compound

Assay Type Cell Line Parameter Result
cAMP Accumulation CHO-K1 (expressing human GPR119) EC₅₀ Potent Agonist acs.org

EC₅₀ values were determined from concentration-response curves as detailed in associated research publications. acs.org

Assessment of Ligand Binding and Receptor Occupancy

Cellular Mechanisms of Action in Relevant Endocrine Cell Models

The therapeutic potential of this compound is rooted in its ability to modulate the function of key endocrine cells involved in glucose homeostasis.

Activation of GPR119 on pancreatic β-cells by this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS). researchgate.netacs.org This effect is glucose-dependent, meaning it primarily occurs under high glucose conditions, which mitigates the risk of hypoglycemia. nih.gov The mechanism involves the elevation of intracellular cAMP, which potentiates the insulin exocytosis machinery. researchgate.netnih.gov Studies utilizing pancreatic β-cell lines, such as the hamster insulinoma (HIT-T15) cell line which endogenously expresses GPR119, have demonstrated the efficacy of GPR119 agonists in promoting insulin release. researchgate.netnih.govbiomolther.org

Table 2: Effect of GPR119 Agonism on Insulin Secretion

Cell Line Model Description Observed Effect of Agonist
HIT-T15 Pancreatic β-cell line Stimulation of insulin secretion nih.govbiomolther.org

In addition to its direct pancreatic effects, this compound stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the intestine. acs.orgresearchgate.net This constitutes an indirect pathway for enhancing insulin secretion, as these hormones act on their own receptors on pancreatic β-cells. acs.org The murine GLUTag enteroendocrine L-cell line is a standard in vitro model for studying GLP-1 secretion and has been used to confirm the activity of GPR119 agonists. nih.govbiomolther.org In vivo studies have further shown that this compound administration leads to a trend toward increased plasma levels of total GLP-1. researchgate.netacs.org

Table 3: Effect of GPR119 Agonism on Incretin Secretion

Cell Line Model Description Observed Effect of Agonist

Stimulation of Glucose-Dependent Insulin Secretion in Pancreatic β-cell Lines

Specificity and Selectivity Profiling against Off-Target Receptors and Enzymes

A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to avoid unwanted side effects. This compound was designed and profiled to be a selective GPR119 agonist. acs.org During its development, medicinal chemistry efforts focused on optimizing the structure to ensure high potency for GPR119 while minimizing activity at other receptors and enzymes. researchgate.netacs.org Compounds in this class are typically evaluated against a broad panel of off-targets in counterscreens to confirm their selectivity. researchgate.net

Table 4: Selectivity Profile of this compound

Profile Aspect Description Result

Table 5: Compound Names Mentioned

Compound Name
This compound
Glucagon-like peptide-1 (GLP-1)
Glucose-dependent insulinotropic polypeptide (GIP)

Evaluation of GPR119 Ortholog Activation in Diverse Species

The potency of this compound as a G-protein-coupled receptor 119 (GPR119) agonist was assessed across orthologs from different species to understand its potential for preclinical and clinical translation. In vitro studies utilizing concentration-response curves were performed to determine the half-maximal effective concentration (EC50) of the compound on human, mouse, and rat GPR119 receptors. acs.org

This compound demonstrated potent agonistic activity on all three species' orthologs, although with varying potencies. acs.org The compound was most potent on the mouse GPR119 receptor, with an EC50 value of less than 1 nM. Its activity on the human GPR119 receptor was also highly potent, with a recorded EC50 of 14 nM. targetmol.comprobechem.commolnova.combiorbyt.combiosschina.com The potency was slightly lower for the rat GPR119 ortholog, which showed an EC50 of 41 nM. acs.org All intrinsic activities for the GPR119 assays were reported to be between 0.8 and 0.9. acs.org

Activation of GPR119 Orthologs by this compound

This table summarizes the half-maximal effective concentration (EC50) values of this compound for GPR119 receptors from different species.

GPR119 OrthologEC50 (nM)Reference
Human (hGPR119)14 acs.org
Mouse (mGPR119)&lt;1 acs.org
Rat (rGPR119)41 acs.org

Comprehensive Screening against a Broad Panel of GPCRs and Enzymes to Confirm Target Specificity

To confirm the selectivity of this compound for its intended target, the compound underwent extensive in vitro safety and specificity evaluations. This screening was critical to ensure that the observed pharmacological effects were due to the specific activation of GPR119 and not off-target activities.

The compound was tested against a broad panel of 95 G-protein-coupled receptors (GPCRs) and enzymes, where it exhibited negligible activity at a concentration of 10 μM. acs.orgprobechem.com This demonstrates a high degree of selectivity for the GPR119 receptor. probechem.com

Further profiling was conducted against a panel of nine different cytochrome P450 (CYP450) enzymes to assess the potential for drug-drug interactions. This compound showed no significant inhibition, with half-maximal inhibitory concentration (IC50) values greater than 40 μM for all tested CYP450 isoforms. acs.orgtargetmol.combiorbyt.com Additionally, the compound was evaluated for its ability to activate the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes. This compound did not activate PXR, showing an EC50 value greater than 50 μM. acs.orgprobechem.com Genotoxicity testing in both the Ames assay and an in vitro micronucleus assay was also negative. acs.org

Selectivity and Safety Profile of this compound

This table details the results from comprehensive screening of this compound against various off-target proteins and assays.

Screening Panel/AssayNumber of TargetsResultReference
GPCRs and Enzymes95Negligible activity at 10 μM acs.org
Cytochrome P450 (CYP450) Enzymes9IC50 > 40 μM acs.orgprobechem.combiorbyt.com
Pregnane X Receptor (PXR) Activation1EC50 > 50 μM acs.orgprobechem.com
Ames Test (Genotoxicity)N/ANegative acs.org
In Vitro Micronucleus (Genotoxicity)N/ANegative acs.org

Structural Comparisons with Clinically Investigated GPR119 Agonists

The chemical architecture of GPR119 agonists is diverse, yet many share a common pharmacophore model. This typically consists of an aryl or heteroaryl group with a hydrogen bond acceptor, a central linker, and a piperidine (B6355638) moiety often capped with a carbamate (B1207046) or a heterocyclic ring. rsc.org this compound fits within this general framework but possesses distinct structural features.

This compound is chemically known as 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one. researchgate.net Its structure is characterized by a central pyridinone core. This pyridone-containing class of GPR119 agonists was a focus of optimization efforts by Bristol-Myers Squibb. researchgate.net

In comparison, other notable GPR119 agonists that have been clinically investigated exhibit different structural motifs:

APD597 and AR231453: These compounds, developed by Arena Pharmaceuticals, feature a different heterocyclic core. Structural studies have shown that agonists like APD597, MBX-2982, and AR231453 adopt a similar binding mode within the orthosteric site of the GPR119 receptor, suggesting a conserved binding mechanism despite structural differences. frontiersin.orgnih.gov

MBX-2982: This agonist, from CymaBay Therapeutics, also shares the general pharmacophore but with its own unique chemical scaffold. biomolther.org

GSK1292263: Developed by GlaxoSmithKline, this agonist has a distinct chemical structure that has been the subject of clinical investigation. researchgate.netmdpi.com

DS-8500a: From Daiichi Sankyo, this compound represents a more recent effort in GPR119 agonist development and has shown some promise in early clinical studies. nih.govresearchgate.net

PSN821: Investigated by Prosidion, this agonist also contributed to the understanding of the clinical potential of this target. mdpi.comacs.org

The ligand-binding pocket of GPR119 has been described as having three distinct regions. While different agonists bind in a generally similar manner, variations in their chemical structures can lead to subtle differences in their interaction with specific amino acid residues, which in turn can affect their potency. frontiersin.orgnih.gov For instance, a comparative analysis of the bound structures of APD597 and MBX-2982 revealed that while the central stacking gate of the binding pocket remained largely unchanged, there were noticeable shifts in the amino acid conformations in the extracellular cavity. frontiersin.orgnih.gov

Interactive Data Table: Structural Comparison of GPR119 Agonists

CompoundDeveloperKey Structural Features
This compound Bristol-Myers SquibbPyridone core
APD597 Arena PharmaceuticalsHeterocyclic core, structural analog of APD668
AR231453 Arena PharmaceuticalsPotent and selective with a distinct heterocyclic core
MBX-2982 CymaBay TherapeuticsUnique chemical scaffold, potent activator of human GPR119
GSK1292263 GlaxoSmithKlineSelective GPR119 agonist with a distinct chemical structure
DS-8500a Daiichi SankyoMore recent GPR119 agonist with reported increased efficacy
PSN821 ProsidionOne of the earlier GPR119 agonists to enter clinical trials

Comparative Preclinical Efficacy and Pharmacological Profiles

Preclinically, this compound demonstrated a potent and selective profile as a GPR119 agonist. It was shown to be efficacious in both acute and chronic rodent models of diabetes. researchgate.net Specifically, it exhibited a half-maximal effective concentration (EC50) of 14 nM. probechem.combiomolther.org In preclinical studies, this compound was effective at reducing glucose excursion in an oral glucose tolerance test (OGTT) in rodent models. nih.gov Furthermore, it demonstrated a synergistic effect when combined with a dipeptidyl peptidase-4 (DPP-4) inhibitor, leading to enhanced levels of active GLP-1 in a Sprague-Dawley rat model. probechem.combiomolther.org

The preclinical profiles of other GPR119 agonists show both similarities and differences:

MBX-2982: This compound showed an EC50 value of 8.33 nM for human GPR119 activation. biomolther.org In animal models, it demonstrated a good hypoglycemic effect, reduced fasting blood glucose and triglycerides, and increased serum insulin. magtechjournal.com

AR231453: A highly potent agonist with an EC50 of 5.7 nM in transfected HEK293 cells. rsc.org It was shown to increase plasma levels of GLP-1 and insulin and improve glucose tolerance in mice. tandfonline.com However, it was associated with significant toxicity upon multiple dosing and had poor solubility and exposure in rats. rsc.org

DS-8500a: This agonist showed promising efficacy in more recent studies, with both acute and chronic dosing leading to increased efficacy in animal models. nih.govresearchgate.net

PSN632408: A selective GPR119 agonist from Prosidion that was shown to reduce food intake and body weight in addition to improving glucose tolerance. rsc.org

YH18968: A novel 1,2,4-triazolone GPR119 agonist with an EC50 of 2.8 nM, which is more potent than MBX-2982. biomolther.org It showed a significant glucose-lowering effect, especially when combined with a DPP-4 inhibitor. biomolther.org

HD047703: A novel small-molecule GPR119 agonist that effectively reduced glucose levels in normal and diabetic mice and led to a decrease in inguinal fat pad weight after chronic treatment. biomolther.org

A common theme in the preclinical evaluation of GPR119 agonists is their ability to stimulate GLP-1 secretion and improve glucose tolerance in rodent models. researchgate.net Many also show a synergistic effect when combined with DPP-4 inhibitors. biomolther.orgprobechem.combiomolther.org

Interactive Data Table: Comparative Preclinical Data of GPR119 Agonists

CompoundEC50 (human GPR119)Key Preclinical Findings
This compound 14 nM probechem.combiomolther.orgEfficacious in acute and chronic rodent diabetes models; synergistic effect with DPP-4 inhibitors. researchgate.netprobechem.combiomolther.org
MBX-2982 8.33 nM biomolther.orgReduced fasting blood glucose and triglycerides; increased serum insulin in KK-Ay mice. magtechjournal.com
AR231453 5.7 nM rsc.orgIncreased plasma GLP-1 and insulin; improved glucose tolerance in mice; toxicity on multi-dosing. rsc.orgtandfonline.com
DS-8500a Not availableIncreased efficacy with acute and chronic dosing in animal models. nih.govresearchgate.net
YH18968 2.8 nM biomolther.orgPotent glucose-lowering effect, especially in combination with a DPP-4 inhibitor. biomolther.org
HD047703 Not availableReduced glucose levels in normal and diabetic mice; decreased fat pad weight. biomolther.org

Lessons Learned from the Development Landscape of GPR119 Agonists

The development of GPR119 agonists has been fraught with challenges, and despite promising preclinical data, many candidates, including this compound, have been discontinued (B1498344). Several key lessons have emerged from this landscape:

Translational disconnect: A major hurdle has been the failure of robust efficacy observed in rodent models of T2DM and obesity to translate into meaningful clinical outcomes in humans. nih.govresearchgate.net While many agonists effectively lowered blood glucose and increased incretins in preclinical studies, the effects in human clinical trials were often modest or absent. tandfonline.comacs.org For this compound, while it was safe and tolerable in healthy subjects, no significant increase in plasma total GLP-1 was observed in the initial 24 hours of treatment. researchgate.netnih.gov

Receptor desensitization: One hypothesis for the lack of sustained efficacy is receptor desensitization, or tachyphylaxis, following repeated administration. biomolther.org This phenomenon, common to GPCR agonism, may have contributed to the discontinuation of some GPR119 agonists. biomolther.org

Species differences: The physiological role and response of GPR119 may differ between rodents and humans. Studies in GPR119 knockout mice have yielded unexpected results, suggesting that the receptor may not be essential for the physiological control of insulin secretion, which could partly explain the lack of robust efficacy of agonists in clinical trials. tandfonline.com

The path forward - combination therapy: The preclinical data consistently showing synergistic effects with DPP-4 inhibitors suggests that the future of GPR119 agonists may lie in combination therapies. nih.govresearchgate.nettandfonline.com By preventing the degradation of GLP-1, DPP-4 inhibitors can amplify the effects of GPR119-mediated incretin secretion.

Gut-restricted agonism: A newer strategy being explored is the development of non-systemic, gut-restricted GPR119 agonists. nih.gov The idea is to locally stimulate intestinal enteroendocrine cells to secrete incretins without the need for systemic drug absorption, potentially mitigating off-target effects. nih.gov

Research Findings and Preclinical Data

In Vitro Studies

In vitro studies have demonstrated the potency and selectivity of BMS-903452 as a GPR119 agonist. molnova.com It has shown the ability to increase cAMP levels in cells engineered to express the GPR119 receptor. researchgate.net

Acute Effects on Glucose Excursion in Oral Glucose Tolerance Tests (OGTT)

In Vivo and Preclinical Animal Studies

This compound proved to be effective in both acute and chronic rodent models of diabetes. medkoo.com

In an oral glucose tolerance test (OGTT) in mice, this compound reduced glucose excursion. nih.gov

In db/db mice, a model for type 2 diabetes, daily administration of this compound was found to lower fasting blood glucose and increase insulin (B600854) secretion. nih.gov

Studies in Sprague-Dawley rats showed that this compound could synergistically increase GLP-1 levels when co-administered with a DPP-IV inhibitor. nih.gov

Analysis of Plasma GLP-1 and Insulin Levels Following Administration

Human Clinical Trials

This compound entered Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in healthy subjects and in individuals with type 2 diabetes. patsnap.comncats.io A single ascending dose study in healthy human subjects demonstrated a dose-dependent increase in exposure to the drug and a trend towards increased total plasma GLP-1 levels. medkoo.comresearchgate.net However, a significant increase in plasma total GLP-1 was not observed in the first 24 hours of treatment. nih.gov Further development information is not publicly available, and the trial is now complete. ncats.iobmsstudyconnect.com

Conclusion

BMS-903452 is a potent and selective GPR119 agonist that demonstrated promising preclinical efficacy in improving glucose homeostasis through a dual mechanism of action involving both direct and indirect stimulation of insulin (B600854) secretion. While it advanced to early-stage clinical trials, the translation of its effects to humans remains an area of further investigation in the broader context of GPR119 agonist development for the treatment of type 2 diabetes. The journey of this compound and other GPR119 agonists highlights both the potential and the challenges of targeting this receptor for metabolic diseases.

Translational Perspectives and Future Research Directions for Gpr119 Agonism

Identification of Remaining Challenges in GPR119 Agonist Development

One of the primary challenges identified in the development of GPR119 agonists is the observation of tachyphylaxis, a decrease in drug efficacy after repeated administration biomolther.orgresearchgate.net. This phenomenon is thought to be caused by receptor desensitization due to continuous GPCR agonism biomolther.org. Overcoming this issue is considered essential for the successful development of GPR119-targeted therapies biomolther.org.

Another challenge relates to the modest effects on glucose lowering observed in some clinical trials compared to the robust effects seen in preclinical animal models tandfonline.comnih.gov. This discrepancy may be partly explained by recent findings suggesting that GPR119 expression might be more robust on alpha-cells than beta-cells in human and mouse islets, and that GPR119 agonists can increase glucagon (B607659) secretion during hypoglycemia, which could potentially counteract their hypoglycemic effect tandfonline.comnih.gov.

Furthermore, some GPR119 agonists have faced limitations due to suboptimal physiochemical or physiological properties, including high lipophilicity, which could potentially lead to cytotoxicity researchgate.net. Ensuring favorable drug properties while maintaining efficacy is a significant challenge in the design and development of next-generation GPR119 agonists .

The specificity of some synthetic GPR119 agonists has also been questioned, with some studies suggesting they may activate GPR119-independent pathways nih.gov. This highlights the need for highly selective agonists to accurately probe GPR119 biology and ensure on-target effects rsc.org.

Unexplored Research Avenues for GPR119-Targeted Therapeutics

Despite the challenges, several unexplored research avenues exist for GPR119-targeted therapeutics. One area of interest is the potential for combinatorial drug therapy. Studies have suggested that the effects of GPR119 agonists could be amplified when combined with other agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which stabilize GLP-1 tandfonline.com. Preclinical studies with BMS-903452 in Sprague-Dawley rats showed synergistic regulation of GLP-1 levels when combined with a DPP-IV inhibitor researchgate.netresearchgate.netnih.gov.

Further investigation into the structure of GPR119 is necessary for the development of novel agonists, including allosteric modulators, which might offer different signaling profiles and potentially mitigate issues like tachyphylaxis tandfonline.combiorxiv.org.

Exploring the potential of GPR119 agonists to influence pancreatic alpha-cell function beyond the observed increase in glucagon secretion during hypoglycemia is another avenue. Understanding the full scope of GPR119's role in regulating glucagon secretion under various glucose conditions is important nih.gov.

Research into the potential for GPR119 agonists to impact beta-cell mass and viability, possibly through their ability to promote GLP-1 and GIP secretion, or via direct actions on beta-cells, warrants further investigation researchgate.netnih.govnih.gov. While beta-cell-specific deletion studies in mice suggest that beta-cell GPR119 may not be required for the glucose-lowering effects of agonists, other beneficial effects on beta-cell health remain a possibility kcl.ac.uk.

The potential for GPR119 agonists to activate cannabinoid receptor signaling pathways, which have been linked to insulin (B600854) resistance, is another area that requires further exploration to understand potential off-target effects or synergistic mechanisms tandfonline.com.

Expanding the Understanding of GPR119's Role in Broader Physiological Contexts Beyond Glucose Homeostasis

Beyond their primary role in glucose homeostasis, there is emerging interest in understanding the broader physiological roles of GPR119 and the potential therapeutic applications of its agonists in other metabolic contexts.

One significant area of investigation is the role of GPR119 in lipid metabolism. GPR119 is expressed in the gastrointestinal tract, where it may influence lipid absorption and processing patsnap.com. Studies are exploring the potential of GPR119 agonists to improve dyslipidemia and metabolic dysfunction associated with fatty liver disease, including non-alcoholic fatty liver disease (NAFLD) researchgate.netnih.govd-nb.inforesearchgate.netresearcher.life. Activation of GPR119 has been suggested to attenuate metabolic dysfunction associated with fatty liver disease by improving glucose and lipid metabolism, inhibiting inflammation, and regulating the intestinal microbial system researchgate.netnih.govd-nb.info.

GPR119 agonists may also influence appetite regulation and body weight. GLP-1, released upon GPR119 activation, is known to slow gastric emptying and promote satiety, which could support weight management patsnap.comd-nb.info. Endogenous GPR119 ligands like oleoylethanolamide (OEA) have known effects on reducing food intake and body weight gain in rodents nih.govnih.gov.

Furthermore, the expression of GPR119 in tissues beyond the pancreas and gut, such as the liver and potentially the brain, suggests broader roles in metabolic regulation and energy balance that are not yet fully understood nih.gove-dmj.org. Research into the effects of GPR119 activation in cardiac myoblasts, for example, indicates that the pathways activated may differ depending on fatty acid exposure, suggesting potential implications for cardiovascular health in metabolically dysregulated states researchgate.netresearchgate.net.

Understanding the role of GPR119 in regulating other incretins and gut peptides, such as peptide YY (PYY) and glucagon-like peptide-2 (GLP-2), and their downstream effects on gastrointestinal function, satiety, and nutrient absorption, represents another important area for future research nih.govd-nb.infooup.com.

Q & A

Q. What in vitro and in vivo models are appropriate for evaluating the antidiabetic efficacy of BMS-903452?

  • Methodological Answer : this compound targets GPR119, which is expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells. For in vitro studies, human neuroblastoma cell lines (e.g., SH-SY5Y) can assess cAMP accumulation via dose-dependent GPR119 agonism . For in vivo evaluation, rodent models (e.g., streptozotocin-induced diabetic mice) are commonly used. Dosage regimens should consider pharmacokinetic parameters such as bioavailability and metabolic stability, with blood glucose monitoring and insulin secretion as key endpoints .

Q. How is the selectivity of this compound for GPR119 assessed against related receptors?

  • Methodological Answer : Selectivity is validated through competitive binding assays against a panel of GPCRs (e.g., GPR120, GPR40) and functional assays measuring cAMP/PKA signaling. Cross-reactivity with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) should be tested at concentrations >40 µM to confirm lack of inhibition . Dose-response curves (EC50 determination) in GPR119-overexpressing cell lines further confirm target specificity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity (>95%), while mass spectrometry (MS) confirms molecular weight and structural integrity. Solid-state nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) characterize crystallinity and polymer interactions in formulations. Quantitative ¹H-NMR can resolve polymorphic forms in amorphous solid dispersions .

Advanced Research Questions

Q. What methodologies are recommended for analyzing phase separation in amorphous solid dispersions of this compound?

  • Methodological Answer : Isothermal calorimetry at 37°C/100% relative humidity (RH) screens for phase separation over 3–7 days. Orthogonal techniques like powder X-ray diffraction (PXRD) detect crystallinity, while solid-state NMR and FTIR identify drug-polymer interactions. For example, this compound formulated with HPMC-AS at 30% drug loading showed physical stability for 6 months, whereas structurally similar analogs (e.g., BMS-986034) failed due to rapid phase separation .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolite interference. Conduct pharmacokinetic studies (plasma/tissue concentration-time profiles) in rodents to assess absorption and distribution. Compare in vitro metabolic stability using liver microsomes or hepatocytes. Formulation optimization (e.g., spray-dried dispersions) can enhance solubility, while dose-ranging studies validate therapeutic thresholds .

Q. What strategies enhance the physical stability of this compound formulations during storage?

  • Methodological Answer : Polymer selection is critical: HPMC-AS at 30% drug loading improves stability by inhibiting recrystallization. Accelerated stability testing (40°C/75% RH for 3–6 months) monitors phase behavior using PXRD and DSC. Humidity-controlled packaging (desiccants) and glass transition temperature (Tg) optimization reduce moisture-induced degradation .

Q. How should researchers design experiments to evaluate the long-term toxicity of this compound in preclinical models?

  • Methodological Answer : Use chronic dosing studies (e.g., 6–12 months) in rodents, with endpoints including liver/kidney function markers (ALT, creatinine) and histopathology. Include control groups for diet-induced metabolic changes. Monitor off-target effects via transcriptomic profiling (RNA-seq) of pancreatic and hepatic tissues. Statistical power analysis ensures cohort sizes are sufficient to detect rare adverse events .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) calculates EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For reproducibility, report mean ± SEM, sample sizes (n ≥ 3), and outlier exclusion criteria. Publicly share raw data (e.g., via Zenodo) to enable meta-analyses .

Q. How can researchers validate the reproducibility of this compound’s metabolic stability assays?

  • Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 inhibition) and negative controls (vehicle-only). Replicate experiments across independent labs using standardized protocols (e.g., FDA guidance for hepatocyte assays). Cross-validate LC-MS/MS data with orthogonal methods like fluorescent probe substrates .

Experimental Design & Ethics

Q. What ethical considerations apply to using this compound in animal studies?

  • Methodological Answer :
    Follow ARRIVE guidelines for humane endpoints (e.g., euthanasia at 20% weight loss). Obtain institutional animal care committee (IACUC) approval. Minimize cohort sizes via power calculations and use non-invasive glucose monitoring (e.g., glucometers) to reduce distress. Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.